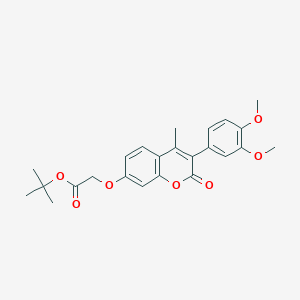

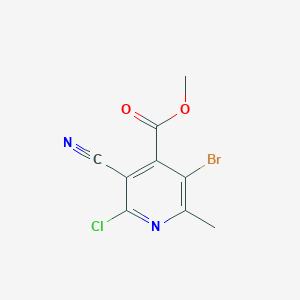

Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate” is likely a complex organic compound. Pyridine derivatives, such as this one, are often used in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods including the use of chiral auxiliaries and protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación

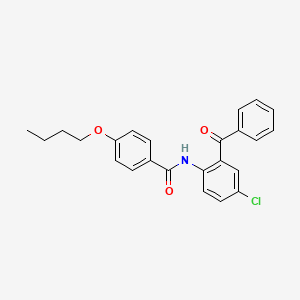

Catalytic Protodeboronation and Alkene Hydromethylation

Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate serves as a valuable building block in organic synthesis. While protodeboronation of alkyl boronic esters is not well-developed, recent research has explored its application. By utilizing a radical approach, this compound enables the formal anti-Markovnikov hydromethylation of alkenes. This transformation has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility .

Microwave-Assisted Arylation

Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate finds application in microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .

Suzuki–Miyaura Coupling

The boron moiety in this compound allows it to participate in Suzuki–Miyaura cross-coupling reactions. These reactions are widely used for carbon–carbon bond formation, owing to their mild conditions and functional group tolerance. Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate can serve as a versatile substrate in such coupling reactions .

Mecanismo De Acción

Target of Action

The targets of a compound are usually proteins such as enzymes or receptorsBased on its structure, it might interact with proteins that have affinity for pyridine derivatives .

Mode of Action

The mode of action refers to how the compound interacts with its target to exert an effect. Without specific studies, it’s hard to determine the exact mode of action of this compound. Many pyridine derivatives are known to bind to their targets via non-covalent interactions such as hydrogen bonding and pi-stacking .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Many pyridine derivatives are involved in pathways related to cellular signaling and metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability. Without specific studies, it’s hard to determine the ADME properties of this compound. Many pyridine derivatives are known to be well absorbed and distributed in the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Without this information, it’s hard to predict the exact molecular and cellular effects of this compound .

Action Environment

The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the activity of many pyridine derivatives can be affected by the pH of the environment, as changes in pH can alter the compound’s charge state and therefore its ability to interact with its targets .

Propiedades

IUPAC Name |

methyl 5-bromo-2-chloro-3-cyano-6-methylpyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O2/c1-4-7(10)6(9(14)15-2)5(3-12)8(11)13-4/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNIWOHOFIFALB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)Cl)C#N)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2486092.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2486098.png)

![1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2486105.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride](/img/structure/B2486106.png)

![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2486107.png)